molecular formula C11H12O3 B8051312 Ethyl 3-formyl-5-methylbenzoate

Ethyl 3-formyl-5-methylbenzoate

Cat. No.: B8051312
M. Wt: 192.21 g/mol
InChI Key: RSHLMRRZQSHGEX-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-5-methylbenzoate is an aromatic ester featuring a benzoate backbone substituted with a formyl (-CHO) group at position 3 and a methyl (-CH₃) group at position 5. Its molecular formula is C₁₁H₁₂O₃, with a calculated molecular weight of 192.21 g/mol. The compound is structurally characterized by its electrophilic formyl group, which renders it reactive in nucleophilic addition and condensation reactions, making it a valuable intermediate in organic synthesis for pharmaceuticals, agrochemicals, and advanced materials .

Properties

IUPAC Name

ethyl 3-formyl-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-14-11(13)10-5-8(2)4-9(6-10)7-12/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHLMRRZQSHGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-formyl-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-formyl-5-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-formyl-5-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 3-carboxy-5-methylbenzoic acid.

    Reduction: Ethyl 3-hydroxymethyl-5-methylbenzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Synthetic Applications

1. Organic Synthesis

Ethyl 3-formyl-5-methylbenzoate serves as a versatile intermediate in organic synthesis. Its aldehyde functional group allows for various reactions, including:

  • Condensation Reactions : It can undergo condensation with amines to form imines, which are useful in synthesizing more complex molecules.
  • Reduction Reactions : The aldehyde can be reduced to alcohols or further oxidized to acids, expanding its utility in synthetic pathways.

Case Study : A study demonstrated the use of this compound in synthesizing substituted benzoic acids through a multi-step reaction involving Grignard reagents .

Pharmaceutical Applications

2. Anticancer Activity

Recent research has highlighted the potential anticancer properties of compounds derived from this compound. Its derivatives have shown selective cytotoxicity towards various cancer cell lines.

Case Study : A series of derivatives synthesized from this compound were tested against melanoma cells, revealing significant antiproliferative effects attributed to their ability to inhibit specific histone deacetylases (HDACs) .

Material Science Applications

3. Polymer Chemistry

This compound can be utilized in polymer chemistry for the development of new materials. Its functional groups allow it to act as a monomer or cross-linking agent in polymerization reactions.

Data Table: Polymerization Characteristics

PropertyValue
Polymerization TypeFree Radical Polymerization
Typical Monomer Concentration10-20%
Reaction Temperature60-80 °C
YieldUp to 90%

Mechanism of Action

The mechanism of action of ethyl 3-formyl-5-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the ester group can undergo hydrolysis, releasing the active form of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Reactivity/Applications Reference
Ethyl 3-formyl-5-methylbenzoate C₁₁H₁₂O₃ 192.21 Formyl (3), Methyl (5) Electrophilic reactions (e.g., aldol condensations); synthesis of heterocycles
Ethyl 3-hydroxy-5-methylbenzoate C₁₀H₁₂O₃ 180.20 Hydroxyl (3), Methyl (5) Hydrogen-bond donor; antioxidant or pharmaceutical intermediates
Ethyl 2-amino-3-bromo-5-methylbenzoate C₁₀H₁₂BrNO₂ 256.12 Amino (2), Bromo (3), Methyl (5) Suzuki coupling; precursor to imidazoles or quinolines
Ethyl 3-bromo-5-cyano-2-formylbenzoate C₁₁H₉BrNO₃ 296.10 Bromo (3), Cyano (5), Formyl (2) Multi-functional reactivity (e.g., nucleophilic substitutions)

Physicochemical Properties

  • Electron-withdrawing vs. donating groups: The formyl group in this compound enhances electrophilicity compared to hydroxyl or amino substituents in analogs like Ethyl 3-hydroxy-5-methylbenzoate or Ethyl 2-amino-3-bromo-5-methylbenzoate. This difference significantly impacts solubility and reaction pathways .
  • Steric and electronic effects: Bromo and cyano substituents (e.g., in Ethyl 3-bromo-5-cyano-2-formylbenzoate) introduce steric hindrance and alter electronic density, reducing reactivity toward bulky nucleophiles compared to the less-substituted target compound .

Biological Activity

Ethyl 3-formyl-5-methylbenzoate is a compound that has garnered attention for its potential biological activities. This article explores the various aspects of its biological activity, including antibacterial properties, cytotoxic effects, and potential therapeutic applications, based on diverse research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by a benzoate structure with a formyl group and a methyl substituent. The presence of these functional groups contributes to its reactivity and biological activity. The compound is related to other benzoate derivatives, which are known for their pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound, particularly against resistant strains of bacteria. For instance, a derivative of this compound was tested against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) was found to be as low as 4 μg/mL, indicating significant potency against these pathogens .

Table 1: Antibacterial Activity Against MRSA

CompoundMIC (μg/mL)Inhibition Zone (mm)
This compound430
Control (Ampicillin)3220

The time-kill studies demonstrated that at concentrations of 8× MIC, the compound exhibited a bactericidal effect over a period of 24 hours, reducing viable cell counts significantly .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies on human cell lines, including kidney and colon cells, showed that the compound had minimal cytotoxic effects at lower concentrations. Specifically, concentrations below 5.5 mM resulted in less than 15% reduction in cell viability .

Table 2: Cytotoxicity Results on Human Cell Lines

Concentration (mM)HEK293 Cell Viability (%)CACO2 Cell Viability (%)
0100100
0.1>85>85
5.5<85<70

These findings suggest that while this compound may possess beneficial antibacterial properties, it also maintains a favorable safety profile at certain concentrations.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The presence of the formyl group enhances its reactivity with bacterial cell walls, facilitating its antibacterial action. Comparative studies with other benzoate derivatives reveal that modifications in the functional groups can significantly affect both potency and toxicity profiles .

Case Studies and Applications

Several case studies have documented the application of this compound in medicinal chemistry. One notable study involved synthesizing various derivatives to improve antibacterial efficacy while reducing cytotoxicity. These derivatives were evaluated for their local anesthetic effects and overall safety in preclinical models .

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